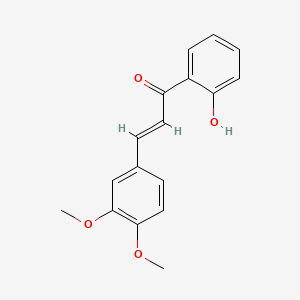

3,4-Diméthoxy-2'-hydroxychalcone

Vue d'ensemble

Description

3,4-Dimethoxy-2’-hydroxychalcone is a synthetic chalcone derivative, belonging to the flavonoid class of phenolic compounds. Chalcones are known for their diverse biological activities and are often referred to as “open-chain flavonoids” due to their structural characteristics.

Applications De Recherche Scientifique

Biological Activities

The biological activities of 3,4-Dimethoxy-2'-hydroxychalcone can be categorized into several key areas:

Antioxidant Activity

This compound is known for its ability to scavenge free radicals and enhance the biosynthesis of glutathione (GSH), a critical antioxidant in cells. Studies have shown that it can reduce oxidative stress markers significantly, indicating its potential as a therapeutic agent against oxidative damage .

Anti-Inflammatory Properties

3,4-Dimethoxy-2'-hydroxychalcone has demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. It modulates pathways involved in inflammation, making it a candidate for treating inflammatory diseases . For instance, it has been shown to suppress nitric oxide production in lipopolysaccharide-induced macrophages .

Anticancer Effects

The compound exhibits promising anticancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines. Research indicates that it activates intrinsic pathways leading to apoptosis and enhances autophagy in cancer cells like MCF-7 (breast cancer) and HeLa (cervical cancer) . A notable study reported a 7.7-fold increase in autophagy markers in MCF-7 cells post-treatment with 3,4-Dimethoxy-2'-hydroxychalcone .

Case Studies

- MCF-7 Breast Cancer Cells : Treatment with 3,4-Dimethoxy-2'-hydroxychalcone resulted in significant apoptosis induction compared to control groups. Flow cytometry analysis indicated increased late apoptosis rates (5.04% for treated versus 2.75% control) .

- HeLa Cells : The compound was found to induce apoptosis through mitochondrial pathways and disrupt mitochondrial membrane potential, leading to enhanced cell death in treated cells .

- Anti-inflammatory Effects : In an experimental model involving lipopolysaccharide-induced inflammation, 3,4-Dimethoxy-2'-hydroxychalcone significantly reduced nitric oxide production, demonstrating its potential as an anti-inflammatory therapeutic agent .

Analyse Biochimique

Biochemical Properties

3,4-Dimethoxy-2’-hydroxychalcone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including acetylcholinesterase, where it acts as an inhibitor . This interaction is crucial in modulating neurotransmitter levels in the nervous system. Additionally, 3,4-Dimethoxy-2’-hydroxychalcone has been shown to enhance the biosynthesis of glutathione, a vital antioxidant, by interacting with enzymes involved in its production .

Cellular Effects

3,4-Dimethoxy-2’-hydroxychalcone exerts multiple effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly the NF-κB pathway, which is involved in inflammation and immune responses . This compound also affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 3,4-Dimethoxy-2’-hydroxychalcone exerts its effects through various mechanisms. It binds to the catalytic active site of acetylcholinesterase, inhibiting its activity and thereby increasing acetylcholine levels . This compound also interacts with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dimethoxy-2’-hydroxychalcone have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models .

Dosage Effects in Animal Models

The effects of 3,4-Dimethoxy-2’-hydroxychalcone vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and antioxidant activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

3,4-Dimethoxy-2’-hydroxychalcone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and detoxification . This compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3,4-Dimethoxy-2’-hydroxychalcone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation can significantly impact its biological activity and therapeutic potential .

Subcellular Localization

3,4-Dimethoxy-2’-hydroxychalcone exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its role in modulating cellular processes and biochemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-2’-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out under basic conditions, where 3,4-dimethoxybenzaldehyde reacts with 2’-hydroxyacetophenone in the presence of a base such as sodium hydroxide in methanol. The reaction mixture is stirred at room temperature, leading to the formation of the desired chalcone .

Industrial Production Methods: For industrial-scale production, the reaction conditions are optimized to enhance yield and purity. Methods such as ultrasound-assisted synthesis have been employed, where the reaction is carried out in anhydrous ethanol at 30°C with ultrasonic radiation, achieving a high yield of 92.1% .

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dimethoxy-2’-hydroxychalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form flavones and flavanones via palladium(II)-catalyzed oxidative cyclization.

Reduction: Reduction reactions can convert it into dihydrochalcones.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Palladium(II) trifluoroacetate (Pd(TFA)2) and dimethyl sulfoxide (DMSO) under an oxygen atmosphere.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Various electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Flavones and flavanones.

Reduction: Dihydrochalcones.

Substitution: Halogenated or nitro-substituted chalcones.

Mécanisme D'action

The biological activities of 3,4-Dimethoxy-2’-hydroxychalcone are attributed to its ability to interact with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and enhances the biosynthesis of glutathione (GSH), a key antioxidant in cells.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.

Anticancer Activity: Induces cell cycle arrest and apoptosis in cancer cells by modulating signaling pathways.

Comparaison Avec Des Composés Similaires

3,4-Dimethoxy-2’-hydroxychalcone can be compared with other chalcone derivatives to highlight its uniqueness:

Similar Compounds:

Uniqueness:

Activité Biologique

3,4-Dimethoxy-2'-hydroxychalcone is a flavonoid compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on a review of recent research findings.

Chemical Structure and Properties

3,4-Dimethoxy-2'-hydroxychalcone is characterized by the presence of two methoxy groups and a hydroxyl group on the chalcone backbone. This unique arrangement contributes to its biological activities, particularly its antioxidant and anti-inflammatory properties.

| Property | Description |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 288.30 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

The biological activities of 3,4-Dimethoxy-2'-hydroxychalcone can be attributed to its interactions with various molecular targets:

- Antioxidant Activity : It scavenges free radicals and enhances glutathione (GSH) biosynthesis, a critical cellular antioxidant.

- Anti-inflammatory Effects : The compound inhibits pro-inflammatory cytokines such as TNF-α and IL-6, modulating pathways involved in inflammation .

- Anticancer Properties : It induces apoptosis in cancer cells by activating intrinsic pathways and cell cycle arrest mechanisms. Studies have shown that it can disrupt mitochondrial membrane potential and activate autophagy in cancer cell lines .

Biochemical Interactions

- Enzyme Inhibition : 3,4-Dimethoxy-2'-hydroxychalcone acts as an inhibitor of acetylcholinesterase, which may have implications for neuroprotective strategies against diseases like Alzheimer's.

- Cell Signaling Pathways : It influences the NF-κB signaling pathway, which plays a crucial role in immune responses and inflammation.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy against various cancer cell lines:

- HeLa Cells : Treatment with 3,4-Dimethoxy-2'-hydroxychalcone resulted in significant apoptosis induction compared to control groups. Flow cytometry analysis indicated increased late apoptosis rates (5.04% for treated versus 2.75% control) .

- MCF-7 Cells : The compound showed selective cytotoxicity against breast cancer cells through mechanisms involving autophagy and mitochondrial apoptosis pathways .

In Vivo Studies

Animal model studies indicate that lower doses of 3,4-Dimethoxy-2'-hydroxychalcone exhibit beneficial effects such as reduced inflammation and oxidative stress markers. For instance, it has been shown to decrease malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD) activity in treated animals .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of 3,4-Dimethoxy-2'-hydroxychalcone, it is compared with other chalcone derivatives:

| Compound Name | Unique Properties | Biological Activity |

|---|---|---|

| 2',3,4-Trihydroxychalcone | Enhanced antioxidant activity | Stronger radical scavenging |

| 2',6-Dihydroxychalcone | Distinct anti-inflammatory effects | Moderate anti-cancer activity |

| 2',4-Dimethoxychalcone | Strong antimicrobial properties | Effective against bacterial strains |

Case Studies

- A study examining the effects of 3,4-Dimethoxy-2'-hydroxychalcone on MCF-7 breast cancer cells reported a 7.7-fold increase in autophagy markers post-treatment compared to controls .

- Another investigation into its anti-inflammatory properties revealed significant reductions in nitric oxide production when tested on lipopolysaccharide-induced macrophages .

Propriétés

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-11,18H,1-2H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLSRHQHCDTOGH-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79140-20-8 | |

| Record name | (E)-2'-Hydroxy-3,4-dimethoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Does the presence of a 3,4-dihydroxyl group on 2'-hydroxychalcones influence their antioxidant activity?

A1: Yes, based on this study [], the presence of a 3,4-dihydroxyl group appears to be important for antioxidant activity in 2'-hydroxychalcones. The research demonstrated that compounds with these substituents, like 2',3,4-trihydroxy-4',6'-dimethoxychalcone (compound 110) displayed significant antioxidant activity in the DPPH assay, while other derivatives lacking this specific group did not show comparable activity.

Q2: Were any of the synthesized 2'-hydroxychalcones found to have antibacterial properties?

A2: No, the research concluded that none of the synthesized flavonoids, including the 2'-hydroxychalcones, exhibited activity against the bacteria tested in their antibacterial assay [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.